molecular formula C8H11Cl2N3 B1273005 (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 5993-91-9

(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1273005
CAS No.: 5993-91-9
M. Wt: 220.1 g/mol
InChI Key: HAEYZZSSSUIZAN-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride, also known as BIM-D, is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from lab experiments to biomedical research. BIM-D is an important tool for scientists due to its unique properties, including its ability to act as a pro-drug, its low toxicity, and its high solubility in water. In

Scientific Research Applications

  • Synthesis of Novel Derivatives : Vishwanathan and Gurupadayya (2014) synthesized novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized by various spectral data, indicating potential applications in chemical synthesis (Vishwanathan & Gurupadayya, 2014).

  • Antimicrobial Activity : Ajani et al. (2016) reported on the synthesis of 2-substituted benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine, showing significant antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Ajani et al., 2016).

  • Metal Complex Synthesis and Biological Activity : Al-Hakimi et al. (2020) synthesized complexes derived from Schiff base 2-aminomethylbenzimidazole, including (1H-benzo[d]imidazol-2-yl)methanamine. These complexes showed notable antibacterial, antifungal, and antitumor activities, demonstrating potential biomedical applications (Al-Hakimi et al., 2020).

  • Corrosion Inhibition : Yadav, Sarkar, and Purkait (2015) studied derivatives of 1H-benzo[d]imidazole-2-yl as corrosion inhibitors for steel, indicating potential applications in materials science and engineering (Yadav et al., 2015).

  • Antiviral Activity : Galal et al. (2010) synthesized novel benzofuran-transition metal complexes using (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. These complexes exhibited potent antiviral activities, particularly against HIV and HCV, showcasing its relevance in antiviral drug development (Galal et al., 2010).

  • Photoluminescence and Antitumor Activity : Che et al. (2015) explored the photoluminescence and antitumor activity of a zinc complex derived from 1H-benzo[d]imidazole, suggesting potential applications in photodynamic therapy and cancer treatment (Che et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding heat, flames, and sparks, as well as oxidizing agents .

Future Directions

While specific future directions for this compound are not mentioned in the search results, similar compounds have been suggested for potential applications as potent anticancer drugs .

Biochemical Analysis

Biochemical Properties

(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been observed to interact with certain enzymes, potentially inhibiting or activating them, which can alter the biochemical pathways within cells

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it can impact gene expression by either upregulating or downregulating specific genes, thereby altering cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other biomolecules at the molecular level is key to its biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization for therapeutic applications. Understanding the dosage effects is crucial for developing safe and effective treatments using this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders. The compound’s involvement in metabolic pathways highlights its significance in biochemical research and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s distribution within the body, influencing its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms are crucial for the compound’s biochemical activity, as they determine its interactions with specific biomolecules and cellular structures

Properties

IUPAC Name

1H-benzimidazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYZZSSSUIZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-91-9
Record name Benzimidazol-2-ylmethylamine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride a versatile building block for synthesizing diverse compounds?

A1: this compound possesses a reactive aminomethyl group (-CH2-NH2) attached to the benzimidazole ring. This allows the compound to readily react with various electrophilic reagents, leading to the formation of a wide array of derivatives.

  • β-ketoesters: Leading to diazepinone-benzimidazole derivatives [].
  • Phenylhydrazono ethylacetoacetate: Yielding phenylhydrazino diazepinone derivatives [].
  • Acetyl acetone and ethyl cyanoacetate: Forming diazepine derivatives [].
  • Acetophenone, benzophenone, and cyclopentanone: Resulting in fused imidazolines and a benzimidazolyl derivative, respectively [].
  • Chloroacetyl chloride and benzoin: Producing a fused pyrazinone and another distinct derivative [].

Q2: What are the potential applications of the derivatives synthesized from this compound?

A2: The research paper [] specifically investigated the in vitro antibacterial and antifungal activities of the newly synthesized derivatives. While the specific results are not detailed in the abstract, this testing suggests the synthesized compounds hold promise for developing novel antimicrobial agents.

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